![molecular formula C14H6Cl4O3 B3057973 3,5-Dichlorobenzoic anhydride CAS No. 86866-13-9](/img/structure/B3057973.png)
3,5-Dichlorobenzoic anhydride
Overview
Description
3,5-Dichlorobenzoic anhydride is a chemical compound that is not widely described in the literature. It is likely related to 3,5-dichlorobenzoyl chloride , which is obtained by reacting aryl carboxylic acid with DMF .
Chemical Reactions Analysis
The chemical reactivity of 4,5-dichlorophthalic anhydride towards several nucleophiles, including thiosemicarbazide and different amines, has been studied . The reactions produce carboxylic acid derivatives resulting from the anhydride’s opening .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
3,5-Dichlorobenzoic anhydride serves as a valuable building block in organic synthesis. Researchers utilize it to create diverse benzamide derivatives. These derivatives often exhibit interesting biological activities, such as antitumoral and anticonvulsive effects . Additionally, the compound plays a crucial role in the synthesis of tetrahydroacridine hybrids, which have been evaluated for their cholinesterase inhibition properties .
properties
IUPAC Name |
(3,5-dichlorobenzoyl) 3,5-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4O3/c15-9-1-7(2-10(16)5-9)13(19)21-14(20)8-3-11(17)6-12(18)4-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEKRDGVDVCTMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)OC(=O)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675478 | |
Record name | 3,5-Dichlorobenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorobenzoic anhydride | |
CAS RN |
86866-13-9 | |
Record name | 3,5-Dichlorobenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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